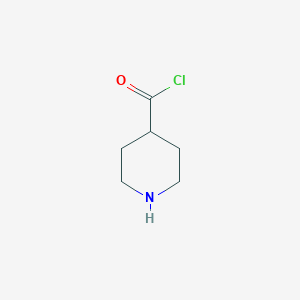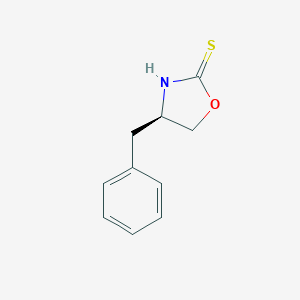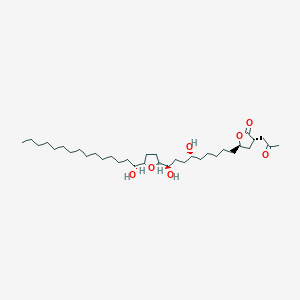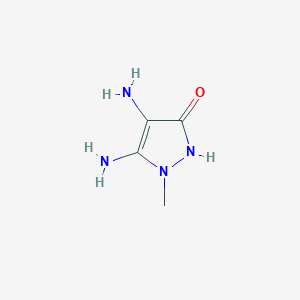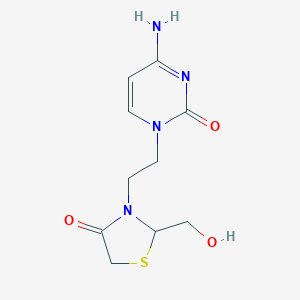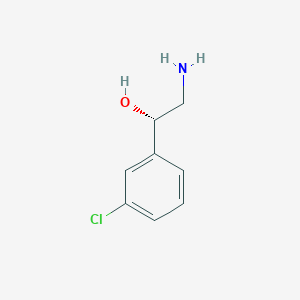
(S)-2-amino-1-(3-chlorophenyl)ethanol
Overview
Description
Scientific Research Applications
Asymmetric Synthesis of Chiral Alcohols
This compound is used in the asymmetric synthesis of chiral alcohols. Due to its stereoselectivity, it’s valuable in producing enantiomerically pure chemicals, which are crucial in pharmaceuticals. The process typically involves alcohol dehydrogenases (ADHs), which catalyze the interconversion between alcohols and aldehydes or ketones .
Biocatalysis
In biocatalysis, (S)-2-amino-1-(3-chlorophenyl)ethanol can be used as a substrate for enzymatic reactions. For instance, it can undergo enantioselective reduction by microorganisms to produce specific enantiomers of pharmaceutical interest .
Material Science
The structural motif of (S)-2-amino-1-(3-chlorophenyl)ethanol can be incorporated into materials for organic semiconductors, contributing to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Derivatives of this compound may serve as corrosion inhibitors in industrial applications. Their ability to form protective layers on metals can be explored to extend the lifespan of various metal products .
Pharmaceutical Development
The chiral center in (S)-2-amino-1-(3-chlorophenyl)ethanol makes it a candidate for the synthesis of various pharmacologically active molecules. Its derivatives can exhibit properties such as anticancer, anti-inflammatory, and antimicrobial effects .
Non-Aqueous Media Development
The compound’s solubility properties can be utilized in the development of novel non-aqueous media, which are essential for improving the solubility of substrates in large-scale production of target products using ADHs .
properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431816 | |
| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168112-89-8 | |
| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

